Cas no 1007504-31-5 (1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol)

1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol is a pyrazole-derived alcohol with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a hydroxyl group adjacent to a substituted pyrazole ring, offering versatility as an intermediate in organic reactions. The compound's defined stereochemistry and functional group reactivity make it suitable for chiral synthesis or derivatization. Its stability under standard conditions and moderate polarity facilitate handling in laboratory settings. The presence of both the pyrazole moiety and alcohol group allows for further modifications, enabling the development of biologically active compounds. This product is typically supplied with high purity, ensuring reproducibility in research and industrial processes.
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol structure
1007504-31-5 structure
商品名:1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
CAS番号:1007504-31-5
MF:C9H16N2O
メガワット:168.236
MDL:MFCD08700908
CID:3159738
PubChem ID:23005940

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol
    • 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
    • STK510307
    • EN300-232178
    • AKOS016345299
    • HQB50431
    • 1-(3-methyl-1-propylpyrazol-4-yl)ethanol
    • AKOS003673532
    • 1007504-31-5
    • MDL: MFCD08700908
    • インチ: InChI=1S/C9H16N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6,8,12H,4-5H2,1-3H3
    • InChIKey: ZQTLJRQVSSTREJ-UHFFFAOYSA-N
    • ほほえんだ: CCCN1C=C(C(=N1)C)C(C)O

計算された属性

  • せいみつぶんしりょう: 168.126263138Da
  • どういたいしつりょう: 168.126263138Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 38.1Ų

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB501816-100 mg
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol
1007504-31-5
100MG
€231.60 2022-03-24
Enamine
EN300-232178-5.0g
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
1007504-31-5 95%
5.0g
$1364.0 2024-06-20
Enamine
EN300-232178-0.05g
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
1007504-31-5 95%
0.05g
$88.0 2024-06-20
Enamine
EN300-232178-0.5g
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
1007504-31-5 95%
0.5g
$353.0 2024-06-20
Enamine
EN300-232178-1.0g
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
1007504-31-5 95%
1.0g
$470.0 2024-06-20
Enamine
EN300-232178-0.25g
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
1007504-31-5 95%
0.25g
$188.0 2024-06-20
abcr
AB501816-5 g
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol
1007504-31-5
5g
€1,185.30 2022-03-24
abcr
AB501816-500 mg
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanol
1007504-31-5
500MG
€409.30 2022-03-24
Enamine
EN300-232178-0.1g
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
1007504-31-5 95%
0.1g
$132.0 2024-06-20
Enamine
EN300-232178-5g
1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
1007504-31-5
5g
$1364.0 2023-09-15

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol 関連文献

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-olに関する追加情報

Introduction to 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol (CAS No. 1007504-31-5)

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1007504-31-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol features a pyrazole core substituted with a propyl group at the 3-position and an isopropyl group at the 1-position, combined with an ethanolic side chain. The unique structural motif of this compound positions it as a potential candidate for various biological applications, particularly in the development of novel therapeutic agents.

The molecular structure of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol consists of a five-membered aromatic ring containing two nitrogen atoms, which is a hallmark of pyrazole derivatives. The presence of alkyl substituents at the 3-position and 1-position enhances the compound's lipophilicity, making it more amenable to membrane permeability and cellular uptake. This feature is particularly relevant in drug design, where optimizing pharmacokinetic properties is crucial for achieving desired therapeutic effects.

In recent years, pyrazole derivatives have garnered considerable attention due to their diverse biological activities. These compounds exhibit properties such as anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The specific substitution pattern in 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol may contribute to its unique pharmacological profile, making it a valuable scaffold for medicinal chemists exploring new drug candidates.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Pyrazole derivatives are known to interact with various enzymes by binding to their active sites or allosteric pockets. The structural flexibility provided by the ethanolic side chain in 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol allows for precise tuning of binding interactions, which could be exploited to develop inhibitors or activators for target enzymes involved in metabolic pathways or signal transduction.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction between small molecules like 1-(3-methyl-1-propyl-1H-pyrazol-4-ylenthanenol) and biological targets. These computational approaches complement experimental studies by providing insights into how the compound's structure influences its biological activity. For instance, virtual screening techniques have been employed to identify potential lead compounds for further optimization.

The synthesis of 1-(3-methyl-l-propyl-lH-pyrazol-l4-yI)ethan-l-l ol involves multi-step organic reactions that require careful selection of reagents and conditions. The introduction of the propyl and isopropyl groups onto the pyrazole ring typically involves nucleophilic substitution or metal-catalyzed coupling reactions. The subsequent functionalization of the ethanol moiety further refines the compound's structure for biological evaluation.

In academic research, l-(3-methyl-l-propvl-lH-pyravolo(4-vv)vl)ethan-l-l ol has been investigated as a precursor for more complex derivatives with enhanced biological activity. By modifying additional functional groups or introducing other heterocyclic moieties, researchers aim to fine-tune the pharmacokinetic and pharmacodynamic properties of these compounds. Such modifications are often guided by structureActivity relationship (SAR) studies, which provide quantitative data on how changes in molecular structure affect biological activity.

The pharmaceutical industry has shown interest in pyrazole derivatives due to their versatility and potential therapeutic applications. Companies are actively exploring novel synthetic routes to improve yields and scalability for compounds like l-(3-methyl-l-propvl-lH-pyravolo(4-vv)yI)ethanol, ensuring that promising candidates can be advanced into clinical trials efficiently.

From a biochemical perspective, understanding how l-(3-methyl-l-propvl-lH-pyravolo(4-vv)yI)ethanol interacts with biological targets requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to elucidate the compound's three-dimensional structure and binding interactions.

The development of new drugs often involves rigorous testing to assess safety and efficacy before human clinical trials can begin. Preclinical studies using cell-based assays and animal models help researchers evaluate the potential therapeutic benefits of compounds like l-(3-methyl-l-propvl-lH-pyravolo(4-vv)yI)ethanol while identifying any adverse effects early in the discovery process.

As research continues to uncover new biological functions of pyrazole derivatives, compounds such as l-(3-methyl-l-propvl-lH-pyravolo(4-vv)yI)ethanol may find applications beyond traditional therapeutic areas. For example, their antimicrobial properties could make them useful in developing treatments for resistant bacterial infections or novel antiviral agents targeting emerging pathogens.

The synthesis and characterization of l-(3-methyl-l-propvl-lH-pyravolo(4-vv)yI)ethanol also contribute to broader advancements in synthetic organic chemistry by demonstrating innovative approaches to constructing complex heterocyclic frameworks. These methodologies can be adapted for other applications where similar structural motifs are desired.

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Amadis Chemical Company Limited
(CAS:1007504-31-5)1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-ol
A1096895
清らかである:99%/99%
はかる:1g/5g
価格 ($):346.0/1003.0